REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:19])[C:4]1([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:7]2(OCC[O:8]2)[CH2:6][CH2:5]1>Cl>[CH3:2][N:3]([CH3:19])[C:4]1([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][CH2:5]1 |f:0.1|
|
Name
|
Dimethyl-(8-thiophen-2-yl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine hydrochloride
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C1(CCC2(OCCO2)CC1)C=1SC=CC1)C
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1(CCC(CC1)=O)C=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |